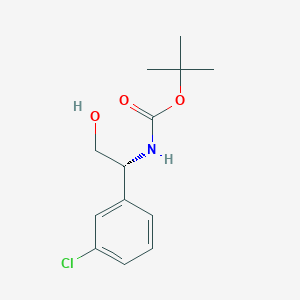

(R)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

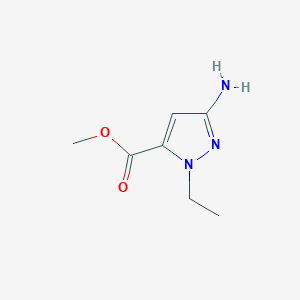

“®-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate” is a carbamate ester . It is chemically similar to amides and forms polymers such as polyurethane resins . It is used as a postharvest-applied sprout inhibitor, widely used around the globe to prevent sprouting of stored potatoes .

Molecular Structure Analysis

The molecular structure of carbamate esters, including “®-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate”, generally consists of aromatic and/or aliphatic moieties . More specific information about the molecular structure of this compound was not found in the search results.Chemical Reactions Analysis

Carbamates are more reactive than amides . They are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides . Flammable gaseous hydrogen is produced by the combination of active metals or nitrides with carbamates .Physical And Chemical Properties Analysis

Carbamate ester derivatives are generally stable and have a low vapour pressure and low water solubility . Specific physical and chemical properties of “®-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate” were not found in the search results.科学的研究の応用

Organic Synthesis and Building Blocks

- Synthesis of N-(Boc) nitrone equivalents : Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related compounds, have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate. These compounds serve as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Catalyzed Reactions and Enantioselective Synthesis

- Rhodium-Catalyzed Enantioselective Reactions : In a study, tert-Butyl carbamate derivatives were involved in rhodium-catalyzed enantioselective additions, indicating their role in the preparation of chiral compounds. Such processes are essential for creating enantiomerically pure substances, crucial in the development of pharmaceuticals (Storgaard & Ellman, 2009).

Intermediates for Natural Products and Pharmaceuticals

- Synthesis of Jaspine B Intermediate : (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, which possesses cytotoxic activity against human carcinoma cell lines, was synthesized from L-Serine. This showcases the application in synthesizing biologically active compounds through a multi-step process, highlighting the role of such carbamates in medicinal chemistry (Tang et al., 2014).

Hydrogen Bonding and Crystal Engineering

- Structural Characterization and Hydrogen Bonding : Carbamate derivatives have been structurally characterized, revealing the importance of strong and weak hydrogen bonds in crystal engineering. These studies provide insights into the molecular arrangements that can influence the properties of materials, including pharmaceuticals (Das et al., 2016).

Safety and Hazards

Carbamates are chemically similar to, but more reactive than amides . They are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides . Flammable gaseous hydrogen is produced by the combination of active metals or nitrides with carbamates .

特性

IUPAC Name |

tert-butyl N-[(1R)-1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYMATJMMKRYJJ-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (1-(3-chlorophenyl)-2-hydroxyethyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2737734.png)

![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2737746.png)

![7-Methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2737748.png)

![1-(Chloromethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2737749.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2737751.png)

![[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737752.png)

![2-fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B2737753.png)